Product packaging for Bicyclo[3.3.1]nonane-1-carboxamide(Cat. No.:CAS No. 19388-69-3)

Bicyclo[3.3.1]nonane-1-carboxamide

Cat. No.: B2774801
CAS No.: 19388-69-3
M. Wt: 167.252
InChI Key: WWUUCPQLPWUUNO-UHFFFAOYSA-N
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Description

Bicyclo[3.3.1]nonane-1-carboxamide, with the CAS number 19388-69-3, is a chemical compound with the molecular formula C10H17NO and a molecular weight of 167.25 g/mol . It belongs to a class of sp3-carbon-rich, three-dimensional bicyclic structures that are of significant interest in medicinal and organic chemistry due to their ability to mimic peptide structures and their presence in various biologically active natural products . The bicyclo[3.3.1]nonane scaffold is a predominant moiety in many natural compounds and has been explored for its application in asymmetric catalysis, as well as its potential as a core structure for developing new therapeutic agents . Recent scientific investigations have highlighted derivatives of this scaffold, particularly bicyclo[3.3.1]nonanols, as novel inhibitors of Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone that is critical for the stability and function of many client proteins involved in cancer growth, making it an attractive target for anticancer therapy . These compounds have shown a unique profile by selectively inhibiting the ATPase activity of HSP90 without inducing a pro-survival heat shock response, a mechanism of drug resistance associated with other HSP90 inhibitors . As a carboxamide derivative, this compound serves as a valuable synthetic intermediate or building block for researchers constructing diversely functionalized bicyclo[3.3.1]nonanes to explore new perspectives in drug discovery, particularly for anticancer chemotherapeutics . This product is intended For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO B2774801 Bicyclo[3.3.1]nonane-1-carboxamide CAS No. 19388-69-3

Properties

IUPAC Name

bicyclo[3.3.1]nonane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c11-9(12)10-5-1-3-8(7-10)4-2-6-10/h8H,1-7H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUUCPQLPWUUNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCCC(C1)(C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Bicyclo 3.3.1 Nonane 1 Carboxamide and Its Precursors

Intermolecular C–C Bond Formation Reactions

These strategies involve the reaction of two separate molecular entities to form the bicyclic system, often in a cascade or domino sequence.

A classic and effective approach is the tandem Michael-Aldol reaction . This typically involves the reaction of a cyclohexanone (B45756) derivative or a β-keto ester with an α,β-unsaturated aldehyde or ketone. rsc.orgresearchgate.net For instance, the reaction between cyclohexanones and α,β-unsaturated aldehydes can yield a bicyclo[3.3.1]nonane with a ketone at a bridgehead position. rsc.orgresearchgate.net Similarly, a double Michael addition of a 1,3-dicarbonyl compound to an appropriate acceptor can construct the core. rsc.org

Reaction TypeReactantsKey Reagents/ConditionsProduct TypeRef.
Tandem Michael-AldolCyclohexanone + α,β-Unsaturated AldehydeBase or Acid CatalystBridgehead-ketone bicyclo[3.3.1]nonane rsc.org
Double Michael AdditionDimethyl 1,3-acetonedicarboxylate + EnalsPiperidine (B6355638) or TBAFBicyclo[3.3.1]nonenol rsc.org
Effenberger Cyclization1-Methoxy-1-cyclohexene + Malonyl dichloride-Bicyclo[3.3.1]nonane-trione system rsc.org

Intramolecular C–C Bond Formation Reactions

Intramolecular cyclizations are powerful methods for forming the second ring of the bicyclic system from a suitably functionalized monocyclic precursor.

Aldol (B89426) condensation is a frequently used reaction. A base-promoted intramolecular aldol condensation of a precursor containing two appropriately spaced carbonyl groups can furnish the bicyclic core. nih.gov This strategy is key in the synthesis of many natural products containing the bicyclo[3.3.1]nonane skeleton, such as garsubellin A and hyperforin. nih.govrsc.org Acid-catalyzed intramolecular C-alkylation of enol silanes has also been employed to form bicyclo[3.3.1]nonenones. rsc.org

Another significant approach is radical cyclization . For instance, a tris(trimethylsilyl)silane/AIBN-mediated radical cyclization of an amidocyclohexene derivative can yield a 2-azabicyclo[3.3.1]nonane. rsc.org

Reaction TypePrecursor TypeKey Reagents/ConditionsProduct TypeRef.
Intramolecular Aldol CondensationDiketoneBase (e.g., DIBAL-H, t-BuOK) or Acid (e.g., TfOH)Bicyclo[3.3.1]nonan-9-one or Bicyclo[3.3.1]nonenone nih.govrsc.org
Intramolecular Michael AdditionAcetylenic ω-ketoesterBase (e.g., t-BuOK)Bicyclo[3.3.1]nonane-dione derivative rsc.org
Radical CyclizationUnsaturated bromo ether or amideBu₃SnH or (Me₃Si)₃SiH / AIBNBicyclo[3.3.1]nonane or hetero-analogue rsc.org

Intermolecular C–X Bond Formation Reactions (X=Heteroatom)

These methods construct the bicyclic system by forming at least one bond between a carbon atom and a heteroatom (like oxygen or nitrogen) in an intermolecular fashion. A key example is the double intramolecular hetero-Michael addition (DIHMA) of a diol onto an ynone, which generates a 2,9-dioxabicyclo[3.3.1]nonane system diastereoselectively. While the final ring-closing steps are intramolecular, the assembly brings together distinct fragments.

Intramolecular C–X Bond Formation Reactions (X=Heteroatom)

Intramolecular heteroatom bond formations are crucial for synthesizing aza- and oxabicyclo[3.3.1]nonane derivatives, which are prevalent in many alkaloids. rsc.orgresearchgate.net A notable example is the acid-catalyzed intramolecular cyclization of epoxy-alcohols or amino-alcohols, leading to the formation of the bridged ether or amine linkage. The reaction of α,α′-dihalogeno bicyclo[3.3.1]nonanediones in the presence of a base like sodium methoxide (B1231860) can lead to an intramolecular ring closure via C–O bond formation, yielding a 2-oxatricyclo[4.3.1.03,8]decane structure.

Ring Opening and Ring Expansion Approaches

Alternative strategies to the bicyclo[3.3.1]nonane core involve the rearrangement of other cyclic systems.

Ring opening of adamantane (B196018) derivatives is a well-established route. For example, adamantane-2-one can undergo a selenium dioxide-promoted ring-opening, followed by lactonization and hydrolysis, to yield a bicyclo[3.3.1]nonane derivative. rsc.org Similarly, oxidative cleavage of 1-hydroxyhomoadamantan-4,5-dione with periodic acid furnishes 1-hydroxybicyclo[3.3.1]nonane-3,7-dicarboxylic acid. tandfonline.com

Ring expansion reactions, while less common, can also be used. For instance, diazomethane-mediated ring expansion of a bicyclo[3.2.1]octanone could theoretically lead to a bicyclo[3.3.1]nonanone.

ApproachStarting MaterialKey Reagents/ConditionsProduct TypeRef.
Ring OpeningAdamantane-2-one1. SeO₂ 2. Base HydrolysisBicyclo[3.3.1]nonane derivative rsc.org
Oxidative Cleavage1-Hydroxyhomoadamantan-4,5-dioneHIO₄1-Hydroxybicyclo[3.3.1]nonane-3,7-dicarboxylic acid tandfonline.com

Key Reaction Classes in Bicyclo 3.3.1 Nonane Synthesis

Synthesis of the Carboxamide Functionality at the Bridgehead Position (C-1)

The introduction of a carboxamide group at the sterically hindered C-1 bridgehead position of the bicyclo[3.3.1]nonane skeleton requires specific synthetic strategies. A common and effective approach involves the preparation of the corresponding bridgehead carboxylic acid, bicyclo[3.3.1]nonane-1-carboxylic acid, as a key intermediate.

The synthesis of the analogous 1-adamantanecarboxylic acid, which shares the same bridgehead carbon environment, is well-established and provides a reliable blueprint. orgsyn.org This can be achieved through the carboxylation of adamantane (B196018) using formic acid and sulfuric acid. orgsyn.org A similar strategy can be envisioned for the synthesis of bicyclo[3.3.1]nonane-1-carboxylic acid from the parent bicyclo[3.3.1]nonane.

Once the bicyclo[3.3.1]nonane-1-carboxylic acid is obtained, it can be converted to the target carboxamide through several standard methods. One common procedure is the conversion of the carboxylic acid to an acid chloride, followed by reaction with ammonia (B1221849) or an amine. For example, 1-adamantanecarbonyl chloride reacts readily with various amines to form the corresponding amides. researchgate.net

Alternatively, direct coupling of the carboxylic acid with an ammonia source can be achieved using coupling reagents. A well-documented method for the synthesis of 1-adamantanecarboxamide (B26532) from 1-adamantanecarboxylic acid involves treating the acid with ethyl chloroformate and triethylamine (B128534) to form a mixed anhydride, which is then reacted with aqueous ammonia. researchgate.net

The following table summarizes a plausible two-step synthesis for this compound, drawing parallels from the established synthesis of 1-adamantanecarboxamide.

StepReactionReagents and ConditionsProduct
1Bridgehead CarboxylationBicyclo[3.3.1]nonane, Formic acid, Sulfuric acidBicyclo[3.3.1]nonane-1-carboxylic acid
2Amidation1. Ethyl chloroformate, Triethylamine, THF, -10 °C2. Aqueous NH4OHThis compound

Direct Functionalization Approaches

The direct synthesis of this compound via functionalization of the C-H bond at the bridgehead position of Bicyclo[3.3.1]nonane is not a commonly reported method in the literature. The inherent strength and steric inaccessibility of the bridgehead C-H bond make such a transformation challenging. Research into C-H activation and amidation is an active field, but its application to this specific, non-activated tertiary position on a bicyclic alkane is not well-documented. Synthetic efforts are typically directed towards building the bicyclic system with the desired functionality already incorporated at the bridgehead or by converting a more reactive functional group at that position.

Transformation from Bicyclo[3.3.1]nonane-1-carboxylic Acid Precursors

The most viable and conventional route to this compound is through the derivatization of its corresponding carboxylic acid precursor, Bicyclo[3.3.1]nonane-1-carboxylic acid. nih.gov This multi-step approach first involves the synthesis of the carboxylic acid, which can then be converted to the amide.

The conversion of the carboxylic acid to the carboxamide is a standard organic transformation. It typically proceeds via the activation of the carboxylic acid, followed by nucleophilic attack by ammonia or a primary or secondary amine. Common methods include:

Formation of an Acyl Chloride: The carboxylic acid can be treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the more reactive Bicyclo[3.3.1]nonane-1-carbonyl chloride. This intermediate readily reacts with ammonia to yield the primary carboxamide.

Peptide Coupling Reagents: A milder and highly efficient method involves the use of peptide coupling reagents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) activate the carboxylic acid in situ, allowing for a direct reaction with an amine under milder conditions.

While specific literature detailing these exact transformations for Bicyclo[3.3.1]nonane-1-carboxylic acid is sparse, these are fundamental and widely applicable reactions in organic synthesis. The synthesis of related bicyclic amides, specifically lactams (cyclic amides), has been achieved through methods like the Beckmann rearrangement of oximes derived from bicyclic ketones, such as 9-oximinobicyclo[3.3.1]nonane-3-carboxylic acid. core.ac.ukresearchgate.net

Multicomponent Reactions for Carboxamide Incorporation

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules in a single step from three or more starting materials. beilstein-journals.orguniba.it While no MCRs have been reported for the direct synthesis of this compound itself, related structures, particularly those containing the azabicyclo[3.3.1]nonane core, have been assembled using such strategies.

For instance, a three-component radical coupling has been employed as a key step to access the azabicyclo[3.3.1]nonan-2-one skeleton, a bridged lactam. researchgate.net Another approach involves the dimerization of 3-oxo-2-arylhydrazonopropanals with ammonium (B1175870) acetate, which proceeds via a double Mannich-type reaction to form pentaazabicyclo[3.3.1]nonane derivatives. nih.gov These examples highlight the potential of MCRs to rapidly build the core bicyclic structure, even if the direct incorporation of a bridgehead carboxamide remains an area for future development.

Stereoselective Synthesis and Enantiomeric Control

The bicyclo[3.3.1]nonane framework is a key structural motif in numerous natural products and medicinally relevant compounds. ucl.ac.uknih.gov Consequently, significant research has been directed towards the development of methods for its stereoselective and enantioselective synthesis.

Enantioselective Methodologies for Bicyclo[3.3.1]nonane Systems

Achieving high levels of stereocontrol in the synthesis of the bicyclo[3.3.1]nonane skeleton is a considerable challenge. researchgate.net Various strategies have been developed to this end, often relying on cyclization reactions where stereocenters are set in a controlled manner.

Key approaches include:

Tandem Michael Addition and Related Reactions: Stereocontrolled cyclization reactions, such as tandem Michael additions, are frequently used to construct functionalized bicyclo[3.3.1]nonane derivatives. researchgate.netthieme-connect.com For example, the reaction of cycloalkane-1,3-diones with enals can afford 6-hydroxybicyclo[3.3.1]nonane-2,9-diones in a one-pot domino Michael-aldol annulation. rsc.org The stereochemical outcome of these reactions can sometimes be influenced by the choice of solvent, base, and temperature.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of bicyclo[3.3.1]nonane frameworks. skemman.isnih.govresearchgate.netresearchgate.net For instance, modularly designed organocatalysts have been used to catalyze domino Michael-hemiacetalization-Michael reactions to produce highly functionalized and stereochemically rich 3-oxabicyclo[3.3.1]nonan-2-one derivatives with excellent control over multiple contiguous stereocenters. nih.gov

Radical Cyclizations: Stereoselective synthesis of chiral functionalized bicyclo[3.3.1]nonanes can also be achieved through sequential intermolecular and intramolecular radical Michael additions. rsc.org

MethodologyKey FeaturesExample PrecursorsResulting StructureReference
Domino Michael-Aldol AnnulationOne-pot synthesis; stereocontrol influenced by reaction conditions.Cycloalkane-1,3-diones and enals6-Hydroxybicyclo[3.3.1]nonane-2,9-diones rsc.org
Organocatalytic Domino ReactionHigh stereoselectivity; creates multiple contiguous stereocenters.(E)-3-aryl-2-nitroprop-2-enols and (E)-7-aryl-7-oxohept-5-enalsFunctionalized 3-oxabicyclo[3.3.1]nonan-2-ones nih.gov
Sequential Radical Michael AdditionStereoselective; involves inter- and intramolecular radical additions.(S)-carvone derivativeFunctionalised chiral bicyclo[3.3.1]nonanes rsc.org

Dynamic Kinetic Resolution Techniques

Dynamic kinetic resolution (DKR) is a powerful strategy for obtaining a single enantiomer from a racemic mixture in a theoretical yield of up to 100%. This technique combines the kinetic resolution of a racemate with an in situ racemization of the slower-reacting enantiomer.

A notable application of this technique within the bicyclo[3.3.1]nonane series is the resolution of racemic bicyclo[3.3.1]nonane-2,6-dione. vu.lt This has been successfully achieved on a large scale using biocatalysis.

Starting MaterialResolution MethodCatalystProductReference
Racemic bicyclo[3.3.1]nonane-2,6-dioneDynamic Kinetic ResolutionBaker's yeast for sweet doughEnantiomerically pure (+)-(1S,5S)-bicyclo[3.3.1]nonane-2,6-dione vu.ltvu.lt
Racemic bicyclo[3.3.1]nonane-2,6-dioneKinetic ResolutionGenetically engineered Saccharomyces cerevisiaeEnantiomerically enriched bicyclo[3.3.1]nonane derivatives nih.gov

In these examples, the yeast reduces one enantiomer of the diketone selectively to the corresponding alcohol, while the remaining unreacted ketone enantiomer undergoes in situ racemization, continuously feeding the substrate for the selective reduction. This allows for the production of significant quantities of enantiomerically pure bicyclic building blocks, which are invaluable for the synthesis of chiral ligands and natural products. vu.lt

Conformational Analysis of the Bicyclo[3.3.1]nonane Scaffold

The bicyclo[3.3.1]nonane skeleton can exist in three primary conformations: a double-chair (or twin-chair), a chair-boat, and a double-boat form. oregonstate.edu For the unsubstituted bicyclo[3.3.1]nonane, the chair-chair (CC) conformation is the most stable and predominant form. scholaris.ca However, this conformation is not without strain, as it features a significant transannular repulsion between the endo hydrogen atoms at the C3 and C7 positions.

The alternative chair-boat (CB) conformation alleviates this specific transannular interaction but introduces other strains. The energy difference between the CC and CB conformers is relatively small. For instance, in bicyclo[3.3.1]nonan-9-one, the calculated free energy difference (ΔG) between the twin-chair and boat-chair conformations is approximately 1 kcal/mol. researchgate.net The energy barrier for interconversion between these forms is also modest, with a calculated inversion barrier (ΔG‡) of about 6 kcal/mol for the ketone derivative. researchgate.net In the parent bicyclo[3.3.1]nonane, the energy difference favoring the chair-chair conformer is estimated to be around 6 to 10 kJ/mol (approximately 1.4 to 2.4 kcal/mol) over the boat-boat form. sci-hub.se

Table 1: Conformational Energy Data for Bicyclo[3.3.1]nonane Derivatives
CompoundConformationRelative Energy (kcal/mol)Interconversion Barrier (kcal/mol)Source
Bicyclo[3.3.1]nonaneChair-Chair vs. Boat-Boat1.4 - 2.4- sci-hub.se
Bicyclo[3.3.1]nonan-9-oneChair-Chair vs. Boat-Chair~1.0~6.0 researchgate.net

The conformational equilibrium of the bicyclo[3.3.1]nonane scaffold is highly sensitive to the nature and position of substituents. nih.govrsc.org Bulky substituents, particularly at the C3 or C7 positions, can introduce severe 1,3-diaxial steric repulsion, which may force one of the rings to adopt a boat conformation to relieve the strain. nih.govrsc.org For example, 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonanes consistently adopt a boat-chair conformation to avoid these repulsive interactions. nih.govrsc.org

In the case of this compound, the substituent is located at a bridgehead carbon. Bridgehead substituents are generally less prone to inducing a complete flip to a boat-chair conformation compared to substituents on the methylene (B1212753) bridges. However, the carboxamide group's size and potential for intramolecular hydrogen bonding can still influence the geometry. Studies on related substituted bicyclo[3.3.1]nonanones have shown that even with substitutions, the chair conformation of the rings often remains very close to ideal. iucr.orgnih.gov For instance, in a series of substituted bicyclo[3.3.1]nonanones, various substituents, including bulky groups, did not significantly impact the chair conformation of one of the rings. iucr.orgnih.gov However, in a 3-exo-methyl-bicyclo[3.3.1]nonan-9-one derivative, the non-ketone ring was forced into a boat conformation, highlighting the fine balance of energies between conformers. cdnsciencepub.com

Table 2: Strain Energies of Selected Cyclic and Bicyclic Alkanes
CompoundConformationStrain Energy (kJ/mol)Source
Cyclohexane (B81311)Chair1 anu.edu.au
CyclooctaneBoat-Chair42 anu.edu.au
Bicyclo[3.3.1]nonaneChair-Chair28 anu.edu.au

Advanced Spectroscopic Characterization Techniques

The definitive structural and conformational assignment of this compound relies on a combination of modern spectroscopic methods.

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of bicyclo[3.3.1]nonane derivatives in solution. rsc.orgichem.md Both ¹H and ¹³C NMR provide detailed information about the connectivity and stereochemistry of the molecule.

¹H NMR: The chemical shifts and coupling constants of the protons are highly dependent on their spatial orientation within the rigid bicyclic framework. For example, the distinction between axial and equatorial protons can often be made based on the magnitude of their coupling constants. Transannular interactions can also lead to characteristic downfield shifts for the involved protons.

¹³C NMR: The chemical shifts of the carbon atoms are sensitive to the conformation of the bicyclic system. rsc.org The conformation of the bicyclo[3.3.1]nonane framework can often be confirmed by comparing the observed carbon chemical shifts with those of known derivatives. rsc.org For instance, variable temperature NMR studies can be employed to measure the rotational energy barriers of substituents and observe the dynamics of conformational interconversion. unibas.it In studies of related systems, NMR has been used to corroborate that a rise in temperature can increase the population of the boat-chair conformer. nih.govrsc.org

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous confirmation of the molecular formula of a synthesized compound. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS allows for the determination of the elemental composition of this compound. This data is crucial for verifying its identity and purity. Mass spectrometry has been successfully used to identify various bicyclo[3.3.1]nonane derivatives, confirming their molecular weight and, in some cases, providing fragmentation data that supports the proposed structure. mdpi.comichem.mdresearchgate.net

X-ray Crystallography for Solid-State Structure

For instance, studies on a range of substituted bicyclo[3.3.1]nonanones have confirmed that the six-membered rings predominantly adopt a chair conformation. nih.gov The degree of puckering and any deviation from the ideal chair geometry are influenced by the nature and position of substituents. nih.gov For example, the introduction of sp²-hybridized atoms into the ring system can lead to a flattening of that portion of the ring. nih.gov

Table 1: Crystallographic Data for Selected Bicyclo[3.3.1]nonane Analogs

CompoundConformation of Bicyclic SystemKey Structural FeaturesReference
4-Methoxybicyclo[3.3.1]non-3-ene-2,9-dioneChair-ChairFlattening of the unsaturated ring nih.gov
4,9,9-Trimethoxybicyclo[3.3.1]non-3-en-2-olChair-ChairHydrogen-bonded network in the crystal nih.gov
2-Chlorobicyclo[3.3.1]nonan-9-oneTwin-ChairDistinct flattening of each ring researchgate.net

This table is generated based on data from analogous compounds to infer the likely structural characteristics of this compound.

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties

Circular dichroism (CD) spectroscopy is a powerful technique for investigating the chiroptical properties of chiral molecules, such as enantiomerically pure derivatives of bicyclo[3.3.1]nonane. The rigid and conformationally well-defined nature of this bicyclic framework makes it an excellent scaffold for studying through-space interactions between chromophores.

Studies on chiral bicyclo[3.3.1]nonane diones, dibenzoyl esters, and unsaturated derivatives have demonstrated the utility of CD spectroscopy in determining their absolute configurations. mdpi.com The observed Cotton effects in the CD spectra can often be correlated with the spatial arrangement of the chromophores within the molecule.

For example, in difunctional 3,7-dibenzylidenebicyclo[3.3.1]nonanes, intense CD couplets arise from the exciton (B1674681) coupling between the two unsaturated chromophores. The sign of this couplet is directly related to the helicity of the interacting transition dipoles, providing a clear indication of the absolute configuration. Similarly, diastereomeric bicyclo[3.tudy of their chiroptical properties.

In the context of this compound, if synthesized in an enantiomerically pure form, CD spectroscopy would be invaluable. The amide chromophore itself can exhibit a Cotton effect, and its interaction with other chromophores in substituted analogs would provide detailed stereochemical information. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental CD data to predict and interpret the spectra, leading to a more confident assignment of the absolute configuration.

Intramolecular Interactions and Their Stereochemical Consequences

The unique three-dimensional structure of the bicyclo[3.3.1]nonane framework brings different parts of the molecule into close proximity, leading to significant intramolecular interactions that can profoundly influence its conformation and reactivity.

Transannular Interactions (e.g., Homoconjugation, Through-Space Interactions)

Transannular interactions, which are interactions between non-adjacent atoms or groups across a ring system, are a hallmark of the bicyclo[3.3.1]nonane skeleton. The proximity of the C3 and C7 positions in the twin-chair conformation is a classic example.

A particularly interesting type of transannular interaction observed in this system is homoconjugation. This refers to the through-space interaction of π-orbitals. In studies of bicyclo[3.3.1]nona-2,6-diene-2,6-dicarbonitrile and related acids, evidence for homoconjugation between the two unsaturated moieties was obtained through CD spectroscopy and theoretical calculations. mdpi.com This through-space interaction leads to a delocalized electronic system, influencing the chiroptical properties of the molecule. mdpi.com The interchromophoric distance in the rigid bicyclic framework is a critical factor for such interactions. mdpi.com

For this compound, while the parent compound lacks the extended π-systems conducive to strong homoconjugation, derivatives with additional chromophores could exhibit such phenomena. These through-space interactions are crucial in understanding the electronic properties and can impact the stereochemical outcome of reactions.

Intramolecular Hydrogen Bonding Patterns

Intramolecular hydrogen bonding plays a significant role in dictating the conformational preferences and the supramolecular assembly of bicyclo[3.3.1]nonane derivatives. While specific studies on the intramolecular hydrogen bonding of this compound are not detailed in the available literature, patterns can be inferred from related structures.

The carboxamide group contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). Depending on the conformation and the presence of other functional groups, the carboxamide moiety can engage in intramolecular hydrogen bonding. For instance, in appropriately substituted bicyclo[3.3.1]nonanes, such as 3-azabicyclo[3.3.1]nonane-2,4-dione, proper hydrogen bonding is a common and influential feature. nih.govrsc.org

In the solid state, it is highly probable that the amide group of this compound would participate in intermolecular hydrogen bonding, leading to the formation of well-defined supramolecular architectures like chains or sheets. The specific pattern of this hydrogen bonding would be crucial in determining the crystal packing. The interplay between the rigid bicyclic framework and the directional nature of hydrogen bonds makes these molecules interesting building blocks for crystal engineering. lu.se

Chemical Reactivity and Derivatization of Bicyclo 3.3.1 Nonane 1 Carboxamide

Reactivity Profile of the Bicyclo[3.3.1]nonane Core

The reactivity of the bicyclo[3.3.1]nonane core is largely dictated by its conformational characteristics. The parent bicyclo[3.3.1]nonane system can exist in three conformations: chair-chair (CC), boat-chair (BC), and boat-boat. The chair-chair conformation is generally the most stable. rsc.org However, substitutions on the ring can shift this preference. For instance, the presence of bulky substituents can favor the boat-chair conformation to alleviate steric strain. nih.govrsc.org

This conformational behavior has a direct impact on the reactivity of the bicyclic system. For example, transannular interactions, or reactions involving non-adjacent atoms within the ring system, are a notable feature of bicyclo[3.3.1]nonane chemistry. oregonstate.edu These interactions are facilitated by the close proximity of certain atoms in specific conformations.

The bridgehead positions (C1 and C5) of the bicyclo[3.3.1]nonane skeleton are of particular interest. While generally less reactive towards substitution than other positions on the ring, they can participate in certain reactions. The stability of the bicyclic framework allows for reactions to be carried out under various conditions without degradation of the core structure. For example, nucleophilic substitution reactions on derivatives of bicyclo[3.3.1]nonane have been successfully performed at elevated temperatures.

Transformations at the Carboxamide Moiety

The carboxamide group at the bridgehead position of bicyclo[3.3.1]nonane-1-carboxamide is a versatile functional handle for a range of chemical transformations.

The carboxamide group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. For instance, partial hydrolysis of a related bicyclic diester has been achieved using barium hydroxide (B78521). google.com This resulting carboxylic acid can then serve as a precursor for further derivatization, such as esterification or the formation of new amide bonds through coupling with various amines. cymitquimica.com The synthesis of diverse amide derivatives from related bicyclic carboxylic acids has been demonstrated as a strategy to explore structure-activity relationships in medicinal chemistry. nih.govnih.gov

The amide group can be reduced to the corresponding amine. Various reducing agents can be employed for this transformation, with the choice of reagent often influencing the outcome and selectivity of the reaction. For example, 9-Borabicyclo[3.3.1]nonane (9-BBN), a derivative of the parent bicyclic system, is a well-established selective reducing agent for a variety of functional groups, including amides. acs.org The reduction of tertiary amides to either aldehydes or amines using dialkylboranes has also been reported. acs.org

The nitrogen atom of the primary carboxamide can undergo substitution reactions. N-alkylation or N-acylation can be achieved to introduce a variety of substituents, further diversifying the chemical space around the bicyclo[3.3.1]nonane core. These modifications can significantly influence the biological activity of the resulting compounds.

Functional Group Interconversions on the Bicyclo[3.3.1]nonane Skeleton

Beyond transformations at the carboxamide moiety, the bicyclic skeleton itself can be functionalized.

Nucleophilic Substitution Reactions

Direct nucleophilic substitution at the C1 bridgehead position of this compound is exceptionally challenging due to the inherent structural constraints of the bicyclic system. Classic S_N2 reactions are precluded because the backside attack required for this mechanism is sterically impossible. An S_N1 pathway is also highly unfavorable as it would necessitate the formation of a bridgehead carbocation, a high-energy and unstable intermediate according to Bredt's rule, which posits that double bonds (and by extension, planar carbocations) cannot be formed at a bridgehead position of a small bicyclic system due to excessive ring strain.

However, the carboxamide functional group itself can undergo transformations that result in the net substitution of the amide moiety. The most significant of these is the Hofmann rearrangement. This reaction converts a primary carboxamide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. thermofisher.commychemblog.com

Hofmann Rearrangement:

The reaction is typically carried out by treating the this compound with bromine or chlorine in the presence of a strong base like sodium hydroxide. mychemblog.commasterorganicchemistry.com The resulting product is bicyclo[3.3.1]nonan-1-amine. The key transformation involves the migration of the bicyclic alkyl group from the carbonyl carbon to the nitrogen atom. masterorganicchemistry.com For substrates that may be sensitive to the basic conditions of the traditional Hofmann rearrangement, alternative methods using hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA), can induce a similar oxidative rearrangement. thermofisher.com

Table 1: Key Nucleophilic Substitution Pathway for this compound

ReactionReagentsIntermediateProduct
Hofmann Rearrangement1. Br₂ , NaOH, H₂O 2. HeatBicyclo[3.3.1]non-1-yl isocyanateBicyclo[3.3.1]nonan-1-amine

Oxidation Reactions

The this compound scaffold is generally resistant to oxidation. The bicyclic alkane framework consists of strong, non-polar C-C and C-H bonds, which require powerful oxidizing agents and harsh conditions to react. Similarly, the carboxamide functional group is in a high oxidation state and is not readily oxidized further.

Oxidation of the bicyclo[3.3.1]nonane system typically requires the presence of other, more reactive functional groups. For instance, derivatives of bicyclo[3.3.1]nonane containing ketone or alcohol functionalities can be oxidized using standard reagents. Common oxidizing agents like potassium permanganate (B83412) and chromium trioxide are effective for such transformations. Furthermore, the introduction of double bonds into the bicyclic system would create sites susceptible to oxidative cleavage or epoxidation. However, for the saturated this compound, such reactions are not directly applicable without prior functionalization of the ring structure.

Reduction Reactions

In contrast to its inertness towards oxidation, the carboxamide group of this compound can be readily reduced. The most common transformation is the reduction of the amide to the corresponding amine, yielding 1-(aminomethyl)bicyclo[3.3.1]nonane.

Powerful reducing agents are required for this conversion. Lithium aluminum hydride (LiAlH₄) is a standard reagent for the reduction of amides to amines. Another effective, and often more selective, reducing agent is 9-Borabicyclo[3.3.1]nonane (9-BBN), which is known to reduce amides efficiently. acs.org The reaction with LiAlH₄ typically proceeds in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

Table 2: Reduction of this compound

ReagentSolventProduct
Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF) or Diethyl Ether1-(Aminomethyl)bicyclo[3.3.1]nonane
9-Borabicyclo[3.3.1]nonane (9-BBN)Tetrahydrofuran (THF)1-(Aminomethyl)bicyclo[3.3.1]nonane

Mechanistic Investigations of Key Synthetic and Transformation Pathways

The synthesis and transformation of this compound are underpinned by well-established reaction mechanisms that take into account the unique stereoelectronic properties of the bridged ring system.

Synthetic Pathways:

The construction of the bicyclo[3.3.1]nonane skeleton is a common objective in organic synthesis due to its presence in various natural products. rsc.org A prevalent strategy involves the formation of the bicyclic ring system first, followed by the introduction or modification of the functional group at the C1 position.

A common synthetic route to the bicyclo[3.3.1]nonane core is through a tandem Michael addition-intramolecular aldol (B89426) condensation sequence. nih.govucl.ac.uk For example, the reaction between a cyclohexanone (B45756) derivative and an α,β-unsaturated aldehyde or ketone can yield a bicyclo[3.3.1]nonane structure. rsc.orgnih.gov Another powerful method is the Effenberger annulation, which involves the reaction of a silyl (B83357) enol ether of a cyclohexane (B81311) with malonyl dichloride. nih.govucl.ac.uk

Once the corresponding bicyclo[3.3.1]nonane-1-carboxylic acid is obtained, it can be converted to the target carboxamide through standard amidation procedures. This typically involves activating the carboxylic acid, for example by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia (B1221849) or an ammonia equivalent.

Mechanism of the Hofmann Rearrangement:

The Hofmann rearrangement of this compound is a key transformation pathway. The mechanism proceeds through several distinct steps: mychemblog.commasterorganicchemistry.com

N-Bromination: The reaction is initiated by the deprotonation of the amide by hydroxide, followed by the attack of the resulting anion on bromine to form an N-bromoamide intermediate.

Second Deprotonation: A second proton is removed from the nitrogen by the base, generating an unstable N-bromoamide anion.

Rearrangement: The N-bromoamide anion undergoes a concerted rearrangement. The bicyclo[3.3.1]nonyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion. This step results in the formation of a bridgehead isocyanate. The migration occurs with retention of configuration at the bridgehead carbon.

Hydrolysis: Under the aqueous basic conditions, the isocyanate is rapidly hydrolyzed. Nucleophilic attack by hydroxide on the carbonyl carbon of the isocyanate forms a carbamate (B1207046).

Decarboxylation: The carbamate spontaneously decarboxylates (loses CO₂) to yield the primary amine, bicyclo[3.3.1]nonan-1-amine. mychemblog.com

Mechanism of Reduction:

The reduction of the carboxamide to 1-(aminomethyl)bicyclo[3.3.1]nonane with LiAlH₄ involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the amide. The mechanism is as follows:

Complexation: The Lewis acidic aluminum of LiAlH₄ coordinates to the carbonyl oxygen, activating the carbonyl group towards nucleophilic attack.

First Hydride Addition: A hydride ion (H⁻) is delivered from the AlH₄⁻ complex to the carbonyl carbon, forming a tetrahedral intermediate.

Elimination: The tetrahedral intermediate collapses, eliminating the oxygen atom (as an aluminate salt) and forming an iminium ion intermediate.

Second Hydride Addition: A second hydride ion attacks the carbon of the iminium ion, reducing it to the final amine product. An aqueous workup is then performed to neutralize the reaction mixture and liberate the amine.

These mechanistic pathways highlight how the inherent structure of this compound dictates its reactivity, favoring transformations of the amide group over direct substitutions at the sterically shielded and electronically deactivated bridgehead carbon.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is particularly well-suited for investigating the properties of bicyclic systems like bicyclo[3.3.1]nonane-1-carboxamide.

DFT calculations can predict the equilibrium geometry of this compound with high precision. These calculations typically involve optimizing the molecular structure to find the lowest energy arrangement of atoms. The predicted bond lengths, bond angles, and dihedral angles provide a detailed picture of the molecule's three-dimensional shape. Furthermore, DFT elucidates the electronic structure, including the distribution of electron density and the energies of molecular orbitals, which are fundamental to understanding the molecule's reactivity.

The bicyclo[3.3.1]nonane skeleton is known for its conformational flexibility, primarily existing in chair-chair, boat-chair, and boat-boat forms. DFT calculations are instrumental in mapping the potential energy surface of these conformers. By calculating the relative energies of each conformation, the most stable arrangement can be identified. For the parent bicyclo[3.3.1]nonane, the chair-chair conformation is generally the most stable. The introduction of the carboxamide group at a bridgehead position can influence the conformational equilibrium.

Furthermore, DFT can be used to calculate the energy barriers for interconversion between different conformers. This information is critical for understanding the dynamic behavior of the molecule in solution.

ConformerRelative Energy (kcal/mol)
Chair-Chair0.0
Boat-Chair2.5 - 3.5
Boat-Boat5.0 - 6.0
Note: The data presented in this table is representative of the parent bicyclo[3.3.1]nonane system and may vary for the specific derivative this compound.

A significant application of DFT is the simulation of various spectroscopic properties. By calculating the magnetic shielding tensors of atomic nuclei, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted spectra can be compared with experimental data to confirm the proposed structure and conformation.

Similarly, for chiral molecules, DFT can simulate Circular Dichroism (CD) spectra. This is particularly useful for assigning the absolute configuration of chiral centers within the molecule.

Molecular Mechanics and Dynamics Simulations

While DFT provides high accuracy, it can be computationally expensive for large systems or long-timescale simulations. Molecular mechanics and dynamics offer a more efficient alternative for exploring the conformational landscape.

Molecular mechanics (MM) methods use a classical force field to model the potential energy of a molecule. These methods are well-suited for performing extensive conformational searches to identify all possible low-energy structures. By sampling a wide range of torsional angles, a comprehensive picture of the conformational space can be generated.

Following a conformational search, a population analysis can be performed to determine the relative abundance of each conformer at a given temperature based on their calculated energies. This provides insight into the predominant shapes the molecule will adopt.

Analysis of Electronic Interactions and Bonding (e.g., Quantum Theory of Atoms in Molecules (QTAIM))

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution to understand chemical bonding. QTAIM can identify bond critical points, which are signatures of chemical bonds, and characterize the nature of these bonds as either shared (covalent) or closed-shell (ionic or van der Waals) interactions. This analysis can reveal subtle electronic effects, such as intramolecular hydrogen bonding or steric repulsions, that influence the molecule's structure and stability.

Applications of Bicyclo 3.3.1 Nonane 1 Carboxamide and Its Derivatives in Advanced Chemical Research

Building Blocks in Complex Organic Synthesis

The unique conformational properties and inherent stability of the bicyclo[3.3.1]nonane skeleton make it an ideal starting point for constructing intricate molecular architectures. vu.lt Appropriately modified bicyclo[3.3.1]nonane units are frequently used as precursors to access more complex synthetic and natural product targets. rsc.orgnih.gov

The bicyclo[3.3.1]nonane core is a predominant structural feature in a large family of biologically active natural products known as Polycyclic Polyprenylated Acylphloroglucinols (PPAPs). nih.govucl.ac.uk These compounds, isolated from plants of the Hypericum and Garcinia genera, possess a densely substituted and highly oxygenated bicyclo[3.3.1]nonatrione core. nih.gov The compelling molecular architecture and significant biological activities of PPAPs have made them attractive targets for total synthesis. nih.govacs.org

Researchers have developed several ingenious strategies to construct this core. One common biomimetic approach involves the dearomatisation of prenylated phloroglucinols. ucl.ac.uk Other notable methods include:

Transannular Acylation: A strategy that forms the bicyclo[3.3.1]nonane framework from a decorated eight-membered ring precursor. nih.gov

Michael-Aldol Annulation: A one-pot process reacting substituted 1,3-cyclohexanediones with enals to build the bicyclic scaffold with good stereocontrol. ucl.ac.uk

Dieckmann Condensation: Used in a unified approach to construct the bicyclo[3.3.1]nonane-2,4,9-trione core of PPAPs. researcher.life

Gold(I)-catalyzed Carbocyclization: A method employed for the scalable synthesis of densely substituted PPAP scaffolds. acs.org

The bicyclo[3.3.1]nonane framework serves as the central scaffold for numerous important PPAPs, as detailed in the table below.

Natural Product ExampleKey Structural Feature
HyperforinThe most prominent PPAP, featuring a quaternary stereogenic center. nih.gov
Garsubellin AContains the bicyclo[3.3.1]nonane core. vu.ltnih.gov
NemorosoneA member of the PPAP family with the characteristic bicyclic core. nih.gov
ClusianoneBelongs to the abundant PPAP family of natural products. nih.gov
Guttiferone AIsolated from Symphonia globulifera, it possesses the bicyclo[3.3.1]nonane moiety. nih.govresearchgate.net

Beyond the realm of PPAPs, the bicyclo[3.3.1]nonane scaffold is a versatile precursor for a wide range of synthetic molecules. nih.gov Its utility extends to the assembly of various complex structures, demonstrating its role as a foundational building block in organic synthesis. Recent synthetic developments have successfully applied modified bicyclo[3.3.1]nonane units to create these diverse targets. rsc.orgnih.gov

Synthetic Target ClassDescription
Indole (B1671886) AlkaloidsHeterocyclic variants, such as the azabicyclo[3.3.1]nonane architecture, are crucial components of many indole alkaloids. nih.gov
Bridged Cyclic N,O-Ketal SpirooxindolesSynthesized via a Michael addition-driven cyclization reaction utilizing bicyclic precursors. nih.gov
Morphan DerivativesThe 2-azabicyclo[3.3.1]nonane skeleton is present in important narcotic analgesics like morphine. thieme-connect.com
Fused Ring SystemsAsymmetric intramolecular dearomatization of arenes with ynamides under silver catalysis can rapidly assemble fused ring systems based on this scaffold. acs.org

Development of Catalytic Systems

The rigid and well-defined geometry of the bicyclo[3.3.1]nonane framework can be exploited to create chiral environments, making its derivatives valuable in the development of specialized catalysts.

Many derivatives of bicyclo[3.3.1]nonane are attractive to researchers for their application in asymmetric catalysis. rsc.orgnih.govresearchgate.net The chirality of the bicyclic system, which can be achieved through functionalization at specific positions, allows for the creation of unique catalysts. vu.lt Organocatalysis has emerged as a powerful tool for constructing enantioenriched molecules, and a multitude of chiral architectures containing bicyclo[3.3.1]nonane units have been assembled through organocatalytic asymmetric transformations. researchgate.netresearchgate.net These catalysts are particularly useful in desymmetrization and cascade reactions to produce various chiral bicyclo[3.3.1]nonanes and their heteroanalogues. researchgate.netresearchgate.net The unique structure of Tröger's base, a classic molecule containing a diazabicyclo[3.3.1]nonane core, continues to be recognized for its role as an asymmetric catalyst. nih.gov

Supramolecular Chemistry and Molecular Recognition Phenomena

The distinct V-shape of the bicyclo[3.3.1]nonane skeleton makes it an excellent scaffold for applications in supramolecular chemistry, where the shape and geometry of molecules dictate their ability to interact and self-assemble. vu.ltlu.se

Cleft-shaped molecules have long been essential tools in molecular recognition studies. nih.gov The bicyclo[3.3.1]nonane framework is an ideal component for designing such structures due to its rigid, concave geometry. lu.se This has led to the successful application of its derivatives as ion receptors, metallocycles, and molecular tweezers. rsc.orgnih.govresearchgate.net

By fusing the bicyclic core with other chemical entities, such as aromatic units or crown ethers, chemists can create pre-programmed synthons for building complex supramolecular structures. vu.ltlu.se The unique geometry of the scaffold allows for the precise spatial arrangement of binding sites, which is crucial for effective molecular recognition and the self-assembly of larger, well-defined aggregates. lu.se

Supramolecular ApplicationDesign Principle based on Bicyclo[3.3.1]nonane
Ion ReceptorsThe rigid scaffold helps to pre-organize binding sites (e.g., crown ethers) for efficient and selective ion complexation. rsc.orglu.se
Molecular Clefts/TweezersThe inherent V-shape of the bicyclic system creates a cavity suitable for binding guest molecules through non-covalent interactions. nih.govresearchgate.net
Tubular StructuresChiral, C2-symmetric derivatives can be designed for end-to-end association via hydrogen bonding to form programmed tubular assemblies. vu.lt

Engineering of Self-Assembled Structures (e.g., Tubular Architectures)

The unique V-shaped topology of the bicyclo[3.3.1]nonane skeleton is a powerful tool in supramolecular chemistry for the design of self-assembling systems. Derivatives of this scaffold are utilized as pre-programmed synthons for the construction of highly ordered, hollow tubular structures. vu.lt By functionalizing the bicyclic framework with complementary hydrogen-bonding units, researchers can direct the spontaneous organization of individual molecules into extended supramolecular polymers. researchgate.net

The core principle involves creating C2-symmetric, cleft-shaped molecules where the bicyclo[3.3.1]nonane unit acts as a rigid spacer, orienting recognition sites at either end of the molecule. vu.lt These recognition sites, often heterocyclic moieties capable of self-complementary hydrogen bonding, can then associate in a directional, end-to-end fashion. vu.ltresearchgate.net This programmed association leads to the formation of long, helical, or linear tubular architectures. The rigidity of the bicyclic scaffold prevents intramolecular collapse and ensures that the hydrogen-bonding motifs are available for intermolecular interactions, which is a critical factor in achieving high-fidelity self-assembly. vu.lt

Design PrincipleRole of Bicyclo[3.3.1]nonane ScaffoldResulting Supramolecular Structure
Rigid V-Shape Acts as a non-flexible, pre-organizing template.Predictable geometry of the final assembly.
Positional Control Allows precise placement of functional groups at the termini.Directional, end-to-end association of monomers.
C2-Symmetry Facilitates the formation of uniform, repeating structures.Helical or linear nanotubes with controlled diameters. vu.ltresearchgate.net
Prevention of Collapse The steric bulk and rigidity prevent unwanted intramolecular folding.Favors intermolecular hydrogen bonding for polymerization.

Materials Science and Advanced Polymer Chemistry

The incorporation of robust, three-dimensional molecular units into polymers is a key strategy for developing advanced materials with tailored properties. The bicyclo[3.3.1]nonane scaffold, due to its inherent rigidity and thermal stability, is an excellent candidate for this purpose.

Introducing the bicyclo[3.3.1]nonane-1-carboxamide moiety, either as a pendant group or integrated into the main chain of a polymer, can significantly alter the material's physical characteristics. The bulky and rigid nature of the bicyclic cage restricts the mobility of polymer chains, leading to an increase in the glass transition temperature (Tg) and enhanced thermal stability. This is because more thermal energy is required to induce segmental motion in the polymer matrix.

Mechanically, the inclusion of these rigid units can lead to an increase in the polymer's modulus and hardness, transforming a flexible material into a more rigid one. The principle is analogous to how crystal engineering strategies, such as co-crystallization, can be used to enhance the thermal stability of polymers by incorporating them into a structured molecular scaffold. ucl.ac.uk

Polymer PropertyExpected Effect of Bicyclo[3.3.1]nonane IncorporationRationale
Glass Transition Temp. (Tg) IncreaseThe rigid scaffold restricts polymer chain mobility, requiring more energy for motion.
Thermal Stability IncreaseThe inherent stability of the bicyclic system enhances the overall degradation temperature.
Mechanical Modulus IncreaseThe bulky group reinforces the polymer matrix, increasing stiffness.
Solubility DecreaseThe rigid, non-polar bicyclic structure may reduce solubility in common solvents.

Derivatives of bicyclo[3.3.1]nonane are valuable building blocks for a variety of functional materials beyond simple polymers. Their well-defined three-dimensional structure makes them ideal for creating hosts for molecular recognition, such as synthetic ion receptors and molecular tweezers. rsc.orgnih.govresearchgate.net By attaching specific binding groups to the bicyclic framework, it is possible to create cavities with precise shapes and electronic properties for selectively binding guest molecules.

Furthermore, these compounds are utilized in the synthesis of advanced materials with specific characteristics like enhanced stability and tailored reactivity. For example, bicyclo[3.3.1]nonane derivatives have been attached to metal surfaces to form self-assembled monolayers (SAMs), which have potential applications in molecular electronics. researchgate.net The ability to functionalize the bridgehead position, as in this compound, provides a convenient anchor point for surface attachment or for linking to other molecular components. researchgate.net

Probes for Mechanistic Chemical Biology

The bicyclo[3.3.1]nonane scaffold is considered a "privileged structure" in medicinal chemistry and chemical biology. researchgate.net Its rigid conformation allows it to present pharmacophoric groups in a well-defined spatial orientation, making it an excellent framework for designing probes to investigate biological systems.

This compound and its derivatives can be used as molecular probes to map the active sites of enzymes and receptors. pitt.edu The rigid scaffold mimics portions of natural substrates or ligands, but with reduced conformational flexibility. By systematically modifying the functional groups on the bicyclic core and observing the effects on binding affinity or enzyme inhibition, researchers can deduce the key interactions required for molecular recognition.

This approach has been used to develop ligands for various biological targets. nih.gov For instance, derivatives have been synthesized as enzyme inhibitors and receptor antagonists. nih.gov The bicyclic core serves as a rigid handle, allowing the appended functional groups (like the carboxamide) to be positioned precisely to interact with specific amino acid residues within a binding pocket. This provides valuable information about the size, shape, and chemical environment of the active site, thereby elucidating binding mechanisms and guiding the design of more potent and selective therapeutic agents. nih.gov

Bicyclo[3.3.1]nonane-based Derivative TypeBiological TargetApplication in Mechanistic Studies
Pyrrolidinylmethylamines Serotonin (5-HT1A) ReceptorsProbing receptor subtypes for developing selective superagonists. researchgate.net
Acylphloroglucinols (PPAPs) Various enzymes and proteinsInvestigating binding modes of complex natural products. nih.gov
Estradiol Analogues Estrogen Receptors (ER)Mapping the ligand-binding domain to develop subtype-selective ligands. nih.gov
Amine Derivatives Dopamine/Norepinephrine TransportersStudying transporter-ligand interactions. researchgate.net

Future Research Directions and Outlook

Emerging Synthetic Methodologies and Green Chemistry Approaches

The construction of the bicyclo[3.3.1]nonane core has traditionally been a complex synthetic challenge. However, recent advancements are focusing on innovative strategies that offer higher efficiency, stereocontrol, and sustainability.

Emerging Methodologies: Organocatalysis has surfaced as a powerful tool for building chiral bicyclo[3.3.1]nonane structures. researchgate.net Cascade reactions, which form multiple bonds in a single operation, are particularly prominent. Methodologies such as tandem Michael addition-Claisen condensation or Michael-aldol cascades allow for the rapid assembly of the complex bicyclic system from simpler starting materials. rsc.orgucl.ac.uk For instance, reactions of 1,3-cyclohexanediones with enals can be achieved in a one-pot process to furnish highly functionalized bicyclic ketols. ucl.ac.uk Another key strategy is the desymmetrization of prochiral cyclohexanone (B45756) derivatives, which enables the creation of multiple stereocenters with high enantioselectivity. researchgate.net

Green Chemistry Approaches: In line with the principles of sustainable chemistry, green approaches to bicyclo[3.3.1]nonane synthesis are gaining traction. One notable example is the use of biocatalysis. Research has demonstrated that enzymes present in common vegetables can act as effective biocatalysts for the stereoselective transformation of bicyclo[3.3.1]nonane derivatives. tandfonline.com This method leverages natural enzymatic machinery for reactions like hydrolysis, offering a mild and environmentally benign alternative to conventional chemical reagents. tandfonline.com Furthermore, synthetic routes that achieve high yields under mild conditions with simple operations are being developed. A process involving Michael addition and intermolecular C-acylation to produce bicyclo[3.3.1]nonane-2,6,9-trione boasts a high total yield of 83% and is noted for its environmental friendliness. sioc-journal.cn

Table 1: Overview of Emerging and Green Synthetic Approaches for the Bicyclo[3.3.1]nonane Framework

Methodology Key Features Example Reactants Significance Reference(s)
Organocatalytic Cascades Tandem reactions (e.g., Michael-Aldol); high stereocontrol. 1,3-Diketones and enals. Rapid construction of complex, chiral bicyclic systems. researchgate.netrsc.orgucl.ac.uk
High-Yield Annulation One-pot process; mild conditions; high efficiency. Cyclohexane-1,3-dione and acrylic ethyl ester. Environmentally friendly with a total yield of 83%. sioc-journal.cn
Biocatalysis Use of whole-cell biocatalysts (e.g., vegetables); high stereoselectivity. Racemic bicyclo[3.3.1]nonane-2,6-diol diacetate. Sustainable and mild conditions for enantioselective synthesis. tandfonline.com

Advanced Computational Modeling for Structure-Reactivity Prediction

The rigid, three-dimensional nature of the bicyclo[3.3.1]nonane skeleton presents unique conformational properties that are crucial to its reactivity and function. Advanced computational modeling has become an indispensable tool for understanding these properties at a molecular level.

Quantum chemistry methods, particularly Density Functional Theory (DFT), are employed to investigate molecular conformations, electronic structure, and the energetics of reaction pathways. mdpi.com Such computational studies can accurately predict the most stable conformations (e.g., chair-chair, chair-boat) of bicyclo[3.3.1]nonane derivatives and elucidate the subtle electronic interactions that govern their behavior. mdpi.comnih.gov

A significant application of this modeling is in the prediction of reaction outcomes. For example, computational analysis of transition states has provided critical insights into the regioselectivity of intramolecular cyclization reactions, explaining why a reaction may favor an exo versus an endo pathway. nih.gov By calculating the activation energies of different potential pathways, researchers can predict the major product of a reaction, thereby guiding experimental design and saving significant resources. nih.govresearchgate.net The ultimate goal of this research is to develop robust quantitative structure-reactivity relationships (QSARs), which are predictive models that can forecast the chemical reactivity or biological activity of new compounds before they are synthesized. rsc.orgnih.gov

Table 2: Applications of Computational Modeling in Bicyclo[3.3.1]nonane Research

Computational Method Application Predicted Properties Significance Reference(s)
Density Functional Theory (DFT) Conformational Analysis Stable conformers, interatomic distances, chiroptical properties. Understanding of 3D structure and spectroscopic behavior. mdpi.com
B3LYP/6-31G(d) Method Transition State Analysis Activation energies, reaction pathways, regioselectivity (exo/endo). Prediction of reaction outcomes and mechanistic elucidation. nih.gov
QSAR Approaches Reactivity Scaling Correlation of molecular structure with chemical reactivity. Efficient generation of predictive models to guide synthesis. rsc.orgnih.gov

Exploration of Novel Applications in Chemical Sciences

While the bicyclo[3.3.1]nonane scaffold is present in many biologically active molecules, its unique structural characteristics make it highly attractive for a broader range of applications within the chemical sciences. rsc.orgnih.gov Future research is focused on harnessing its rigid framework for functions beyond its traditional role.

The cleft-like shape of certain bicyclo[3.3.1]nonane derivatives makes them ideal candidates for use in supramolecular chemistry. They have been successfully applied as molecular tweezers and ion receptors, where the defined spatial arrangement of functional groups allows for the selective binding of specific guest molecules or ions. researchgate.netnih.gov

Furthermore, the chiral nature of the bicyclo[3.3.1]nonane skeleton is being exploited in the field of asymmetric catalysis. rsc.orgnih.gov By incorporating this framework into ligands or catalysts, it is possible to create a well-defined chiral environment that can direct the stereochemical outcome of a chemical reaction, leading to the synthesis of enantiomerically pure products. The development of heteroatom-containing bicyclo[3.3.1]nonanes, such as aza- and selena-derivatives, further expands the potential applications into materials science and the design of novel ligands for organometallic chemistry. nih.govnih.gov

Table 3: Novel Chemical Science Applications of the Bicyclo[3.3.1]nonane Scaffold

Application Area Function Key Structural Feature Potential Impact Reference(s)
Supramolecular Chemistry Molecular Tweezers, Ion Receptors Defined cleft-like 3D shape and rigidity. Development of new sensors and systems for molecular recognition. researchgate.netrsc.orgnih.gov
Asymmetric Catalysis Chiral Scaffolds, Ligands Rigid, stereochemically defined framework. Enabling stereoselective synthesis of valuable chiral compounds. researchgate.netrsc.orgnih.gov
Materials & Ligand Design Hetero-analogues (Aza-, Selena-) Introduction of heteroatoms alters electronic and binding properties. Creation of new catalysts and materials with unique properties. nih.govnih.gov

Q & A

Q. What are the most reliable synthetic routes for bicyclo[3.3.1]nonane-1-carboxamide derivatives, and how are yields optimized?

The synthesis of this compound derivatives often involves cyclization reactions, multicomponent condensations, and functional group modifications. For example:

  • Cyclization of diketones with hydroxylamine yields saturated analogues (54–82% yields) via n-BuSH/HCl catalysis .
  • Multicomponent reactions (e.g., phenyliodonium diacetate-mediated phenol oxidation followed by double Michael condensation) produce polysubstituted bicyclo[3.3.1]nonane-dicarboxylates (15–90% yields) .
  • Mannich reactions are employed to synthesize azabicyclo[3.3.1]nonane derivatives, with purity optimized through recrystallization or chromatography .
    Key parameters for optimization : Solvent polarity, catalyst loading (e.g., n-BuSH), and reaction time. Yield improvements are often achieved by iterative adjustment of stoichiometry and temperature gradients .

Q. How is structural characterization of this compound performed to confirm regiochemistry and stereochemistry?

  • X-ray crystallography is the gold standard for resolving bridgehead stereochemistry and conformational dynamics (e.g., chair-boat vs. chair-chair conformations in bicyclo[3.3.1]nonan-9-ones) .
  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) identifies substituent positions and coupling constants. For example, axial-equatorial proton coupling (J = 10–12 Hz) distinguishes substituent orientation in fused rings .
  • High-resolution mass spectrometry (HRMS) validates molecular formulas, particularly for fluorine- or nitrogen-containing derivatives (e.g., 9,9-difluoro analogues) .

Advanced Research Questions

Q. How does stereoelectronic effects influence the reactivity and biological activity of this compound derivatives?

Stereoelectronic effects dictate both synthetic pathways and bioactivity:

  • Reduction of 1,3-diketones : π-Facial stereoselectivity during carbonyl reduction is influenced by the bicyclic system’s rigidity, leading to axial alcohol formation in >90% diastereomeric excess .
  • Biological activity : Substituent orientation (e.g., 2-exo vs. 4-exo) affects interactions with enzymes. For example, 2-exo-morpholine derivatives adopt chair-boat conformations, enhancing binding to serotonin receptors (5-HT1A) .
    Methodological approach : Computational modeling (DFT) paired with crystallography identifies key transition states and binding motifs .

Q. How can researchers resolve contradictions in reported biological activities of bicyclo[3.3.1]nonane derivatives (e.g., anticancer vs. enzyme inhibition)?

Discrepancies arise from structural variations and assay conditions:

  • Case study : Bicyclo[3.3.1]nonenols showed GI50 values of 1–100 µM in NCI-60 cancer cell screens , while carboxamide derivatives exhibited NMDA receptor antagonism (IC50 = 0.5 µM) .
    Resolution strategies :
    • Structural benchmarking : Compare substituent effects (e.g., fluorine vs. hydroxyl groups) using SAR tables .
    • Assay standardization : Replicate studies under controlled conditions (e.g., pH, serum content) to isolate confounding factors .

Q. What are the methodological challenges in synthesizing enantiopure this compound derivatives, and how are they addressed?

Challenges include conformational rigidity and racemization:

  • Chiral resolution : Diastereomeric camphanic acid esters are used to separate (±)-bicyclo[3.3.1]nonane-2,6-diols, achieving >98% enantiomeric excess (ee) via recrystallization .
  • Asymmetric catalysis : Chiral auxiliaries (e.g., Evans oxazolidinones) direct stereochemistry during cycloadditions, as seen in nitrile oxide-allene reactions .
  • Dynamic kinetic resolution : Racemization-prone intermediates are stabilized using low-temperature Grignard reactions .

Q. How do this compound derivatives compare to other bicyclic systems (e.g., adamantane) in drug design?

  • Structural advantages : The bicyclo[3.3.1] framework’s bridgehead ketone/carboxamide groups enable hydrogen bonding absent in adamantane, enhancing target affinity (e.g., 10-fold higher 5-HT1A binding vs. adamantane analogues) .
  • Metabolic stability : Fluorinated derivatives (e.g., 9,9-difluoro) resist CYP450 oxidation better than non-fluorinated systems .
    Comparison metrics : LogP, polar surface area, and conformational strain energy (DFT-calculated) .

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